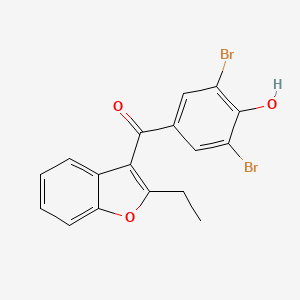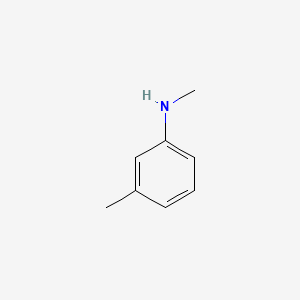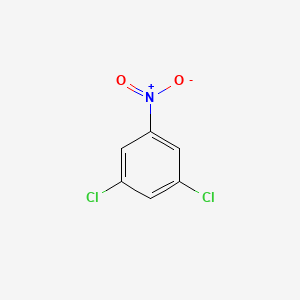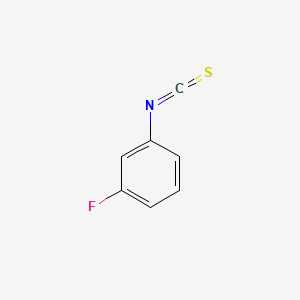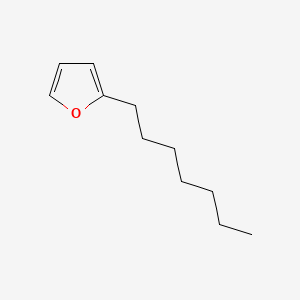
2-Heptylfuran
Descripción general
Descripción
2-Heptylfuran is a member of the class of furans that is furan in which the hydrogen at position 2 is replaced by a heptyl group . It is an effective inhibitor of chemical induced carcinogenesis . It has a role as an antineoplastic agent, a plant growth regulator, a fungal metabolite, a mammalian metabolite, a Maillard reaction product, a plant metabolite and a flavouring agent .
Molecular Structure Analysis
The molecular formula of 2-Heptylfuran is C11H18O . The InChI representation isInChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3 . The Canonical SMILES representation is CCCCCCCC1=CC=CO1 . Physical And Chemical Properties Analysis
The molecular weight of 2-Heptylfuran is 166.26 g/mol . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Tetrahydrofuran-based Compounds
A study by Edwards et al. (2006) explored the use of tetrahydrofuran-based γ-amino acids in the synthesis of carbopeptoids. These compounds, including derivatives of 2-Heptylfuran, were studied for their conformational preferences and potential applications in secondary structural studies (Edwards et al., 2006).
Catalysis in Food Chemistry
Adams et al. (2011) investigated the formation of 2-alkylfurans, including 2-Heptylfuran, from lipid-derived α,β-unsaturated aldehydes. This research highlighted the role of amino acids in catalyzing the formation of these compounds during thermal processing of lipid-rich foods (Adams et al., 2011).
Biomass-derived Solvents
Pace et al. (2012) presented a study on 2-Methyl-tetrahydrofuran (2-MeTHF), a compound related to 2-Heptylfuran, which can be derived from renewable resources. Its properties, such as low miscibility with water and stability, make it an attractive solvent for syntheses involving organometallics and biotransformations (Pace et al., 2012).
Synthesis of Organic Compounds
Liu et al. (2020) conducted a study on the conversion of furfural into 2-methyltetrahydrofuran, a related compound, using non-precious metal catalysts. This research contributes to the broader field of organic chemistry and the development of more sustainable synthesis methods (Liu et al., 2020).
Plant Growth and Gene Expression
A study by Lee et al. (2019) explored the effects of fungal volatile organic compounds, including 2-Heptylfuran, on the growth and gene expression of Arabidopsis thaliana. This research provides insights into the role of these compounds in plant biology and their potential applications in agricultural research (Lee et al., 2019).
Mecanismo De Acción
Target of Action
It is known to be an effective inhibitor of chemically induced carcinogenesis
Biochemical Pathways
Given its role as a carcinogenesis inhibitor, it is likely that it interacts with pathways related to cell growth and proliferation .
Result of Action
It is known to inhibit carcinogenesis, suggesting that it may induce cell cycle arrest, apoptosis, or other anti-proliferative effects in cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
2-heptylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTUFJXTYNLISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063187 | |
| Record name | 2-Heptylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], Colourless to yellowish liquid; Nutty, coffee-like aroma | |
| Record name | 2-Heptylfuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10872 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Heptylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
209.00 to 210.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Heptylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Heptylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.866 | |
| Record name | 2-Heptylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Heptylfuran | |
CAS RN |
3777-71-7 | |
| Record name | 2-Heptylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Heptylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-heptylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W55A39QXM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Heptylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: In what natural sources has 2-Heptylfuran been identified?
A1: 2-Heptylfuran has been identified as a volatile compound in the cooked soup of the Manila clam (Ruditapes philippinarum) []. Additionally, it's found among the volatile organic compounds released by fungi, where it has shown potential to influence seed germination and plant health in Arabidopsis thaliana [].
Q2: How does heating temperature affect the formation of 2-Heptylfuran in cooked Manila clam soup?
A2: Research indicates that 2-Heptylfuran is primarily produced at a specific heating temperature. In the study on Manila clam soup, 2-heptylfuran was detected as a significant volatile compound only when the soup was heated at 140°C for 30 minutes []. This suggests that the formation of this compound is influenced by specific thermal reactions that occur optimally at this temperature.
Q3: What analytical techniques are used to identify and quantify 2-Heptylfuran in food samples?
A3: In the study of Manila clam soup, researchers used gas chromatography coupled with mass spectrometry (GC-MS) to identify volatile compounds like 2-Heptylfuran []. This technique allows for the separation and identification of individual volatile compounds within complex mixtures, like those found in cooked food. Further, they calculated the Odor Activity Value (OAV) to determine the contribution of each volatile compound to the overall aroma profile.
Q4: Are there any known antiviral properties associated with furan derivatives?
A5: While not specifically about 2-Heptylfuran, one of the provided studies explores the antiviral properties of various 5-substituted uracil nucleosides, including some with furan moieties []. Notably, 5‐(5‐heptylfur‐2‐yl)‐2′‐deoxyuridine (10) exhibited activity against varicella zoster virus (VZV) and cytomegalovirus (CMV). This suggests that incorporating furan rings into nucleoside structures can contribute to antiviral activity, although the specific mechanism remains to be explored.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







